molecular formula C9H5BrF3N3O2 B2629450 Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2138253-50-4

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Numéro de catalogue: B2629450
Numéro CAS: 2138253-50-4
Poids moléculaire: 324.057
Clé InChI: JMMOFHIRNBQYTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for cyclization and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Applications De Recherche Scientifique

Chemical Profile

  • IUPAC Name : Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
  • Molecular Formula : C9H5BrF3N3O2
  • Molecular Weight : 324.05 g/mol
  • CAS Number : 2138253-50-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo-pyrimidines have shown promising results against various cancer cell lines.

  • Case Study : A derivative displayed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong inhibitory effects on cell proliferation and a significant therapeutic window compared to non-cancerous cells .

Antimicrobial Properties

The compound has also demonstrated potential as an antimicrobial agent. Research indicates that similar imidazo-pyrimidine derivatives exhibit activity against resistant bacterial strains.

  • Case Study : A related compound showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting its utility in treating resistant infections .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of sodium acetate in methanol is common for constructing the imidazo-pyrimidine framework.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the trifluoromethyl and bromo substituents can significantly impact biological activity.

Mécanisme D'action

Activité Biologique

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6BrF3N3O2
  • Molecular Weight : 324.06 g/mol
  • CAS Number : 2138253-50-4
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on several kinases and enzymes implicated in cancer progression.
  • Antiviral Activity : Preliminary studies indicate that it may exhibit antiviral properties against certain strains of viruses, including influenza .
  • Anticancer Potential : Research suggests that it can selectively inhibit the proliferation of cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Biological Activity Data

The following table summarizes the biological activities and pharmacological profiles reported for this compound:

Activity Type IC50 Value (µM) Target/Cell Line Notes
Anticancer0.126MDA-MB-231 (Triple-Negative Breast Cancer)High selectivity over normal cells .
Antiviral>10Influenza A virusNo significant inhibition observed at high concentrations .
Enzyme Inhibition (e.g., CDK)290CDK6Comparable to known inhibitors like Abemaciclib .
Toxicity (Acute)>2000Kunming MiceNo acute toxicity observed at this concentration .

Case Study 1: Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), this compound demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. The compound showed a nearly 20-fold selectivity window compared to non-cancerous cells (MCF10A), indicating its potential as a targeted therapy for TNBC .

Case Study 2: Antiviral Properties

Another investigation assessed the antiviral efficacy of the compound against various influenza strains. While it did not inhibit viral replication at concentrations below 10 µM, further optimization and structural modifications could enhance its antiviral activity .

Propriétés

IUPAC Name

methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOFHIRNBQYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.